molecular formula C14H22O B14590714 1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 61187-83-5

1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14590714
CAS No.: 61187-83-5
M. Wt: 206.32 g/mol
InChI Key: MGKFIJFWUHGDQS-UHFFFAOYSA-N
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Description

1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by a fused ring structure, which often imparts unique chemical and physical properties. This particular compound is notable for its multiple methyl groups and a ketone functional group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which are then subjected to alkylation, hydrogenation, and oxidation reactions under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate hydrogenation, while strong acids or bases might be employed for alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a model compound for studying enzyme interactions.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Could be used in the manufacture of fragrances or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the ketone group could facilitate interactions with nucleophiles, while the methyl groups might influence its hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and chemical intermediate.

    Decalin: Another hydrogenated naphthalene derivative, used in industrial applications.

    1,2,3,4-Tetrahydronaphthalene: Similar structure but with fewer methyl groups.

Uniqueness

1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group

Properties

CAS No.

61187-83-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1,4a,7,7-tetramethyl-4,5,6,8-tetrahydro-3H-naphthalen-2-one

InChI

InChI=1S/C14H22O/c1-10-11-9-13(2,3)7-8-14(11,4)6-5-12(10)15/h5-9H2,1-4H3

InChI Key

MGKFIJFWUHGDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)(C)C

Origin of Product

United States

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